1-Methyl-7-nitroisatoic anhydride
Overview
Description
1M7, also known as 1-methyl-7-nitroisatoic anhydride, is a chemical compound with the molecular formula C₉H₆N₂O₅. Its CAS number is 73043-80-8. This compound is widely used in scientific research, particularly in the field of RNA structure analysis.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-7-nitroisatoic anhydride (1M7) is the 2’-hydroxyl group along an RNA chain . This compound is used to estimate the reactivity of these groups, which aids in modeling the folded RNA structure .
Mode of Action
1M7 interacts with its targets by forming covalent adducts at the ribose 2’-hydroxyl group . This interaction is facilitated by the electrophilic nature of 1M7, which allows it to react with the 2’-hydroxyl group . The resulting changes include the detection of local nucleotide flexibility .
Biochemical Pathways
The action of 1M7 affects the biochemical pathways involved in RNA folding . By reacting with the 2’-hydroxyl groups, 1M7 can provide insight into the native folded structures of RNA . This is particularly useful in understanding the many roles that RNA plays in the expression and control of genetic information .
Pharmacokinetics
It’s important to note that the compound is typically used in vitro for rna structure probing .
Result of Action
The action of 1M7 results in the formation of covalent adducts at the ribose 2’-hydroxyl group . This modification allows for the detection of local nucleotide flexibility, which is crucial for probing 2’-hydroxyl reactivity . The reacted sites are then mapped along the RNA chain, providing valuable information about the RNA’s structure .
Action Environment
The action, efficacy, and stability of 1M7 can be influenced by various environmental factors. For instance, the compound is typically used in dilute solutions of RNA . Additionally, it’s worth noting that 1M7 is used as an in vivo SHAPE-MaP reagent for live cell RNA structure analysis . .
Biochemical Analysis
Biochemical Properties
1-Methyl-7-nitroisatoic anhydride is used as a reagent for probing 2’-hydroxyl reactivity in RNA . It reacts with the 2’-hydroxyl group of RNA, providing insight into the RNA structure . This interaction with RNA molecules is crucial for understanding the role of this compound in biochemical reactions .
Cellular Effects
The primary cellular effect of this compound is its impact on RNA structure . By reacting with the 2’-hydroxyl group of RNA, it provides valuable information about the RNA’s structure . This can influence various cellular processes, including gene expression and cell signaling pathways, as RNA plays a crucial role in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with the 2’-hydroxyl group of RNA . This reaction can lead to changes in the RNA structure, which can subsequently influence gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound on RNA structure can be observed over time in laboratory settings
Preparation Methods
Synthetic Routes: 1M7 can be synthesized through several methods. One common approach involves the reaction of 1-methylisatoic anhydride with nitric acid, resulting in the nitration of the aromatic ring. The specific synthetic route is as follows:
Nitration of 1-Methylisatoic Anhydride:
Industrial Production Methods: 1M7 is primarily produced in research laboratories for specialized applications
Chemical Reactions Analysis
1M7 serves as an RNA-SHAPE (Selective 2’-hydroxyl acylation analyzed by primer extension) reagent. It specifically targets the 2’-hydroxyl group of RNA nucleotides. Here are some key points regarding its chemical behavior:
Reactivity: 1M7 reacts with the 2’-hydroxyl group of RNA nucleotides, providing information about their local flexibility and accessibility.
Probe Mechanism: The electrophilic nature of 1M7 allows it to form covalent adducts with RNA, revealing structural details.
Applications: By combining 1M7 with mutational profiling (MaP), researchers can obtain quantitative nucleotide measurements across entire transcriptomes.
Reagent: 1M7 itself acts as the reagent.
Reaction Conditions: Typically performed in aqueous solutions at physiological pH and temperature.
Scientific Research Applications
1M7 finds extensive use in various scientific fields:
RNA Structure Analysis: As mentioned earlier, it provides insights into RNA secondary and tertiary structures.
RNA-Protein Interactions: Researchers employ 1M7 to study RNA-protein interactions within living cells.
Drug Design: Understanding RNA structures aids in designing RNA-targeting small-molecule drugs.
Comparison with Similar Compounds
While 1M7 is unique in its RNA-specific reactivity, other related compounds include:
NMIA (N-methylisatoic anhydride): Similar in structure but lacks the nitro group.
CMCT (1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate): Another RNA probing reagent.
For more details, you can refer to the product information provided by Sigma-Aldrich and Selleck Chemicals.
Properties
IUPAC Name |
1-methyl-7-nitro-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O5/c1-10-7-4-5(11(14)15)2-3-6(7)8(12)16-9(10)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULNCJWAVSDEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299566 | |
Record name | 1-Methyl-7-nitroisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73043-80-8 | |
Record name | 1-Methyl-7-nitroisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73043-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-7-nitroisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-7-nitroisatoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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